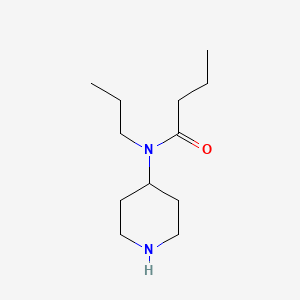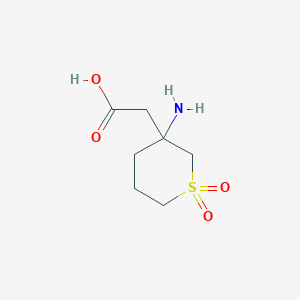
2-(3-Chloro-2-methoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2-methoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-chloro-2-methoxyphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-methoxyphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-2-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Chloro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with an amine can produce an amino derivative .
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-2-methoxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloro and methoxy substituents may enhance binding affinity and selectivity towards certain targets . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, pyrrolidine, is a versatile scaffold used in many bioactive molecules.
Pyrrolidin-2-one: A related compound with a carbonyl group, known for its biological activities.
3-Chloro-2-methoxybenzaldehyde: The precursor used in the synthesis of 2-(3-Chloro-2-methoxyphenyl)pyrrolidine.
Uniqueness: this compound is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents provides a distinct profile compared to other pyrrolidine derivatives .
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
2-(3-chloro-2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-8(4-2-5-9(11)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3 |
InChI-Schlüssel |
RJIXBMOMBZBUMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1Cl)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)


![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)




